molecular formula C24H17ClFN3O B11980438 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide

Cat. No.: B11980438
M. Wt: 417.9 g/mol
InChI Key: DUIOGTNZNLXUMC-OVCLIPMQSA-N
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Description

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide is a complex organic compound that features a pyrazole ring substituted with chlorophenyl and phenyl groups, and an acrylamide moiety substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with 1-phenyl-1,3-butanedione under acidic conditions to yield 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole.

    Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 4-chlorobenzaldehyde to introduce the chlorophenyl group.

    Acrylamide Formation: The final step involves the reaction of the substituted pyrazole with 4-fluorophenylacryloyl chloride in the presence of a base like triethylamine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • (1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

Compared to similar compounds, 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-N-(4-fluorophenyl)acrylamide stands out due to its acrylamide moiety, which provides additional sites for chemical modification and potential biological activity. This structural feature allows for a broader range of applications and interactions with biological targets.

Properties

Molecular Formula

C24H17ClFN3O

Molecular Weight

417.9 g/mol

IUPAC Name

(E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C24H17ClFN3O/c25-19-9-6-17(7-10-19)24-18(16-29(28-24)22-4-2-1-3-5-22)8-15-23(30)27-21-13-11-20(26)12-14-21/h1-16H,(H,27,30)/b15-8+

InChI Key

DUIOGTNZNLXUMC-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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